

Morpholine Derivatives as Corrosion Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Morpholinoethanol*

Cat. No.: *B138140*

[Get Quote](#)

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the corrosion inhibition performance of various morpholine derivatives, supported by experimental data and detailed methodologies.

Morpholine and its derivatives have emerged as a significant class of corrosion inhibitors, demonstrating notable efficacy in protecting various metals, particularly steel, from degradation in corrosive environments.^{[1][2]} Their effectiveness is largely attributed to the presence of nitrogen and oxygen atoms in the morpholine ring, which act as adsorption centers on the metal surface, forming a protective film that impedes the corrosion process.^{[2][3]} This guide provides a comparative analysis of the performance of several morpholine derivatives, summarizing key quantitative data and outlining the experimental protocols used for their evaluation.

Comparative Performance of Morpholine Derivatives

The inhibition efficiency of morpholine derivatives varies significantly depending on their chemical structure, the corrosive medium, and the operating conditions. The following tables summarize the corrosion inhibition performance of different morpholine derivatives based on available research data.

Morpholine Salt Volatile Corrosion Inhibitors (VCIs)

A study on various morpholine salt VCIs in a 3.5% NaCl solution revealed significant differences in their protective capabilities. Morpholine carbonate and morpholine benzoate

demonstrated superior performance, with inhibition efficiencies exceeding 85%. In contrast, morpholine formate, acetate, and propionate showed considerably lower efficiencies, all below 30%.[\[4\]](#)

Inhibitor (10 g/L)	Corrosion Rate (mm/a)	Inhibition Efficiency (%)	Corrosive Medium	Metal	Reference
Blank	0.075	-	3.5% NaCl solution	20# Steel	[4]
Morpholine Formate	> 0.05	< 30	3.5% NaCl solution	20# Steel	[3] [4]
Morpholine Acetate	> 0.05	< 30	3.5% NaCl solution	20# Steel	[3] [4]
Morpholine Propionate	> 0.05	< 30	3.5% NaCl solution	20# Steel	[3] [4]
Morpholine Benzoate	< 0.01	> 85	3.5% NaCl solution	20# Steel	[4]
Morpholine Carbonate	< 0.01	> 85	3.5% NaCl solution	20# Steel	[4]

Molecular Hybrids Containing Morpholine

Novel molecular hybrids incorporating the morpholine core have been synthesized and evaluated for their anti-corrosion activity on AISI 316 stainless steel in a simulated production water medium. These complex molecules have shown promising results, with inhibition efficiencies ranging from 67% to 86%.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Compound	Concentration (mg·L ⁻¹)	Inhibition Efficiency (%)	Corrosive Medium	Metal	Reference
Naphthoquinone-containing derivative (Compound 1)	100	85.67	Simulated production water (150,000 mg·L ⁻¹ Cl ⁻ , 5 mg·L ⁻¹ S ²⁻)	AISI 316 Stainless Steel	[5][6]
Quinoline-containing derivative (Compound 2)	50	76.26	Simulated production water (150,000 mg·L ⁻¹ Cl ⁻ , 5 mg·L ⁻¹ S ²⁻)	AISI 316 Stainless Steel	[5][6]
Triazine-containing derivative (Compound 3)	30	66.65	Simulated production water (150,000 mg·L ⁻¹ Cl ⁻ , 5 mg·L ⁻¹ S ²⁻)	AISI 316 Stainless Steel	[5][6]

Carboxamide and Other Derivatives

Studies on morpholine-based carboxamide derivatives in acidic media have also demonstrated their potential as effective corrosion inhibitors. For instance, N-(2-chloroethyl)tiomorpholine-4-carboxamide (NCTC) exhibited an inhibition efficiency of over 90% at a concentration of 50 µM in an HCl medium.[8] Another study on morpholine-based ligands in 0.5 M H₂SO₄ showed efficiencies as high as 99.2% for certain derivatives at 100 ppm.[9]

Inhibitor	Concentration	Inhibition Efficiency (%)	Corrosive Medium	Metal	Reference
N-(2-chloroethyl)morpholine-4-carboxamide (NCMC)	50 µM	74.9	HCl	Mild Steel	[8]
N,N-bis(2-chloroethyl)perazine-1,4-dicarboxamide (NCPD)	50 µM	82.4	HCl	Mild Steel	[8]
N-(2-chloroethyl)timorpholine-4-carboxamide (NCTC)	50 µM	90.1	HCl	Mild Steel	[8]
N-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine (1)	100 ppm	96.5	0.5 M H ₂ SO ₄	C-steel	[9]
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-6-morpholino-	100 ppm	99.2	0.5 M H ₂ SO ₄	C-steel	[9]

1,3,5-triazin-
2-amine (2)

Experimental Protocols

The evaluation of corrosion inhibitors involves a variety of techniques to determine their effectiveness. The most commonly employed methods are weight loss analysis and electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).[\[10\]](#)

Weight Loss Method

This gravimetric technique provides a direct measurement of the corrosion rate and the inhibitor's efficiency.[\[3\]](#)[\[10\]](#)

- Specimen Preparation: Metal coupons of a defined surface area are mechanically polished with abrasive paper, cleaned, dried, and weighed.[\[2\]](#)
- Immersion: The prepared coupons are immersed in the corrosive solution with and without the inhibitor for a specified duration and at a controlled temperature.[\[10\]](#)
- Analysis: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.
- Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:
 - $CR = (\text{Weight Loss}) / (\text{Surface Area} \times \text{Time})$
 - $IE\% = [(CR_{\text{blank}} - CR_{\text{inhibitor}}) / CR_{\text{blank}}] \times 100$

where CR_{blank} is the corrosion rate in the absence of the inhibitor and $CR_{\text{inhibitor}}$ is the corrosion rate in the presence of the inhibitor.

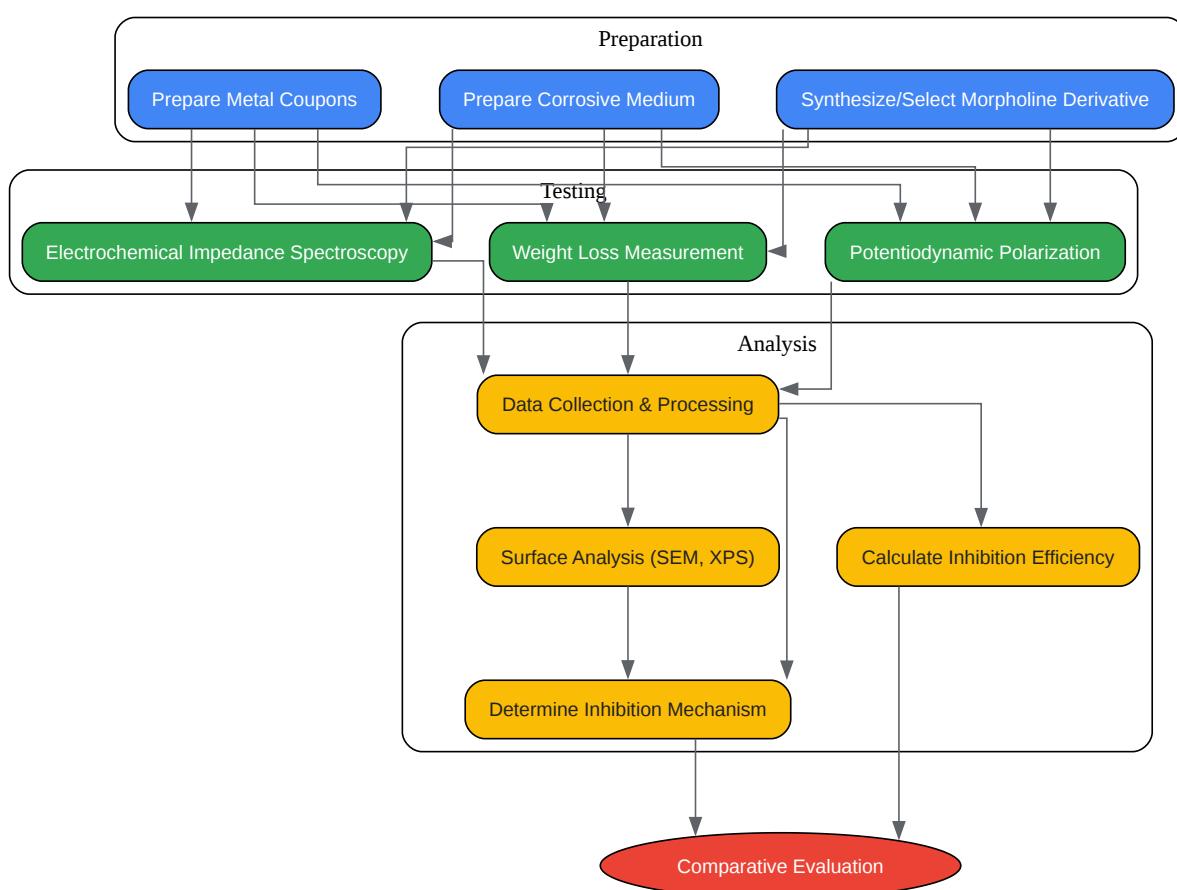
Potentiodynamic Polarization

This electrochemical method provides insights into the kinetics of the anodic and cathodic corrosion reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.[\[10\]](#)

[11]

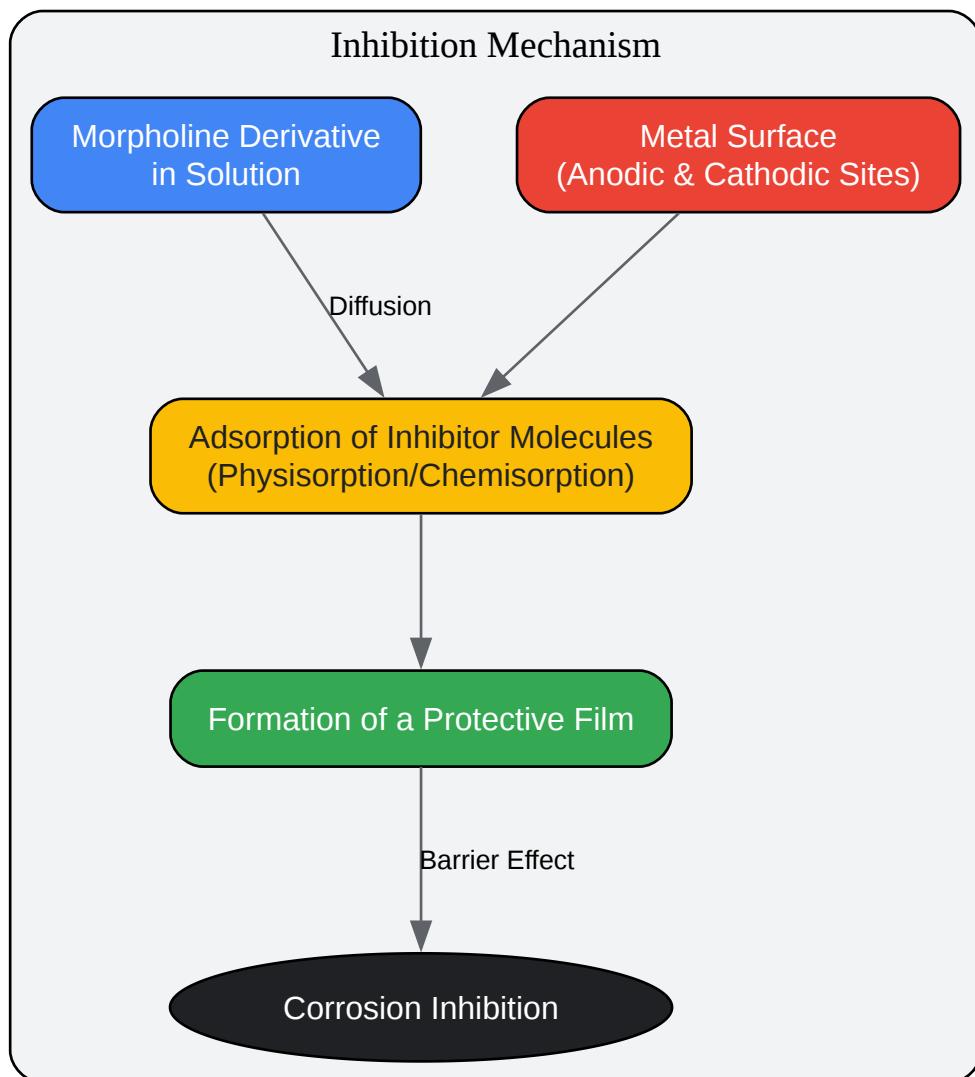
- Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
- Procedure: The working electrode is immersed in the test solution (with and without inhibitor) and allowed to reach a stable open circuit potential (OCP). The potential is then scanned in both the anodic and cathodic directions from the OCP.
- Data Analysis: The resulting polarization curve (a plot of current density vs. potential) is used to determine the corrosion potential (E_{corr}) and corrosion current density (i_{corr}) by extrapolating the Tafel plots.[11] The inhibition efficiency is calculated as:
 - $IE\% = [(i_{corr_blank} - i_{corr_inhibitor}) / i_{corr_blank}] \times 100$

where i_{corr_blank} and $i_{corr_inhibitor}$ are the corrosion current densities in the absence and presence of the inhibitor, respectively.[11]


Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance of the protective film formed by the inhibitor on the metal surface.[10]

- Procedure: A small amplitude AC signal of varying frequency is applied to the electrochemical cell at the OCP.
- Data Analysis: The impedance data is often represented as Nyquist and Bode plots. An equivalent circuit model is used to fit the experimental data and extract parameters such as the charge transfer resistance (R_{ct}) and the double-layer capacitance (C_{dl}). An increase in the R_{ct} value in the presence of the inhibitor indicates a higher resistance to corrosion. The inhibition efficiency can be calculated using the R_{ct} values:
 - $IE\% = [(R_{ct_inhibitor} - R_{ct_blank}) / R_{ct_inhibitor}] \times 100$


Visualizing the Workflow and Mechanisms

To better understand the processes involved in the evaluation and action of morpholine-based corrosion inhibitors, the following diagrams illustrate a typical experimental workflow and the general mechanism of inhibition.

[Click to download full resolution via product page](#)

Workflow for evaluating morpholine-based corrosion inhibitors.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]

- 2. [benchchem.com](#) [benchchem.com]
- 3. [benchchem.com](#) [benchchem.com]
- 4. [mdpi.com](#) [mdpi.com]
- 5. **Synthesis and Evaluation of Corrosion Inhibiting Activity of New Molecular Hybrids Containing the Morpholine, 1,4-Naphthoquinone, 7-Chloroquinoline and 1,3,5-Triazine Cores** [scirp.org]
- 6. [scirp.org](#) [scirp.org]
- 7. [researchgate.net](#) [researchgate.net]
- 8. [researchgate.net](#) [researchgate.net]
- 9. [researchgate.net](#) [researchgate.net]
- 10. [infinitalab.com](#) [infinitalab.com]
- 11. [benchchem.com](#) [benchchem.com]
- To cite this document: BenchChem. [Morpholine Derivatives as Corrosion Inhibitors: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b138140#comparative-study-of-corrosion-inhibition-by-morpholine-derivatives\]](https://www.benchchem.com/product/b138140#comparative-study-of-corrosion-inhibition-by-morpholine-derivatives)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com